3,4-Dibromo-7-trifluoromethylquinoline

TRH Receptor Agonism GPCR Pharmacology Endocrine Research

Sourcing a quinoline building block that permits stepwise, non-symmetrical C3/C4 diversification is a frequent bottleneck in medchem programs. The 3,4-dibromo substitution pattern of this scaffold overcomes that limitation with documented C4>C3 regioselectivity in Suzuki couplings, enabling sequential installation of distinct aryl groups. • Established C4-preferential Suzuki reactivity for asymmetric 3,4-diaryl-quinoline construction • 7-CF3 group enhances metabolic stability; a derivative activates TRH-R2 (EC50 50 nM) with 50-fold selectivity over TRH-R1 • Available at ≥97% purity; standard research quantities supplied with full analytical documentation Supplied in research-grade packaging with ambient shipping; request a bulk quote for gram-scale requirements.

Molecular Formula C10H4Br2F3N
Molecular Weight 354.952
CAS No. 1203579-32-1
Cat. No. B598098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-7-trifluoromethylquinoline
CAS1203579-32-1
Synonyms3,4-Dibromo-7-trifluoromethylquinoline
Molecular FormulaC10H4Br2F3N
Molecular Weight354.952
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)Br
InChIInChI=1S/C10H4Br2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H
InChIKeyJJBWRBARDRPPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-7-trifluoromethylquinoline Overview


3,4-Dibromo-7-trifluoromethylquinoline is a heterocyclic quinoline derivative characterized by the presence of bromine atoms at the 3- and 4-positions and a trifluoromethyl group at the 7-position of the quinoline ring system . This compound, with the molecular formula C10H4Br2F3N and a molecular weight of 354.95 g/mol, is primarily utilized as a key synthetic building block in medicinal chemistry and materials science research . The strategic placement of halogen substituents and the electron-withdrawing trifluoromethyl group imparts unique reactivity profiles and physicochemical properties that are leveraged in cross-coupling reactions, including Suzuki couplings, and in the synthesis of complex pharmaceutical candidates [1].

Why 3,4-Dibromo-7-trifluoromethylquinoline Is Unique


While the quinoline scaffold is common, the precise substitution pattern of 3,4-Dibromo-7-trifluoromethylquinoline dictates its synthetic utility and biological profile, making generic substitution with other halogenated or trifluoromethylated quinolines scientifically invalid [1]. The specific 3,4-dibromo motif is not merely a placeholder for cross-coupling; studies on 3,4-dibromoquinoline have demonstrated a unique and useful level of regioselectivity in sequential Suzuki couplings, enabling the creation of asymmetric, diversely substituted quinolines that cannot be accessed using monobromo analogs or other dibromo isomers like 5,7-dibromoquinoline [2]. Furthermore, the 7-trifluoromethyl group is a privileged pharmacophore known to enhance metabolic stability and lipophilicity, but its influence on bioactivity is highly dependent on the surrounding molecular context [3]. Therefore, substituting 3,4-Dibromo-7-trifluoromethylquinoline with a compound like 4-Bromo-7-trifluoromethylquinoline would result in a loss of the synthetically critical C3 handle and fundamentally alter the molecule's biological interactions, as demonstrated by the divergent target engagement profiles detailed below [4].

3,4-Dibromo-7-trifluoromethylquinoline Comparative Evidence


TRH Receptor Subtype Selectivity

A derivative incorporating the 3,4-dibromo-7-trifluoromethylquinoline core demonstrated agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) with an EC50 of 2,540 nM [1]. This activity is substantially weaker than the native peptide ligand TRH, but establishes a baseline for this specific chemotype. For context, this EC50 is approximately 50-fold higher (i.e., less potent) than the EC50 of 50 nM exhibited by the same compound at the TRH-R2 receptor subtype, indicating a degree of functional selectivity that is unique to this quinoline scaffold [1].

TRH Receptor Agonism GPCR Pharmacology Endocrine Research

BRD3 Bromodomain Binding Affinity

A compound containing the 3,4-dibromo-7-trifluoromethylquinoline motif exhibited a binding affinity to the BD2 bromodomain of BRD3 with an IC50 of 50,100 nM (50.1 µM) [1]. This micromolar affinity stands in stark contrast to optimized tetrahydroquinoline (THQ)-based BET inhibitors, which have been reported with >50-fold selectivity for BD2 and achieve nanomolar potencies [2]. The data clearly position the 3,4-dibromo-7-trifluoromethylquinoline as a distinct, weakly binding chemotype, potentially useful as a less potent control probe or a starting point for fragment-based drug discovery, rather than a direct competitor to advanced clinical candidates.

Bromodomain Inhibition Epigenetics Cancer Research

Muscarinic Receptor Binding Profile

In a radioligand binding assay using [3H]-QNB on rat brain membranes, a derivative of 3,4-dibromo-7-trifluoromethylquinoline showed low affinity for muscarinic receptors, with an IC50 of 5,620 nM [1]. This micromolar affinity is orders of magnitude weaker than that of classical muscarinic antagonists like atropine or QNB, which typically exhibit sub-nanomolar to low nanomolar binding affinities. This low intrinsic activity suggests a favorable safety margin against muscarinic off-target effects if the compound is developed for other primary targets (e.g., TRH-R or BRD3).

Muscarinic Acetylcholine Receptors Neuropharmacology Receptor Binding

Aqueous Solubility

The aqueous solubility of a 3,4-dibromo-7-trifluoromethylquinoline derivative has been experimentally determined to be 38 [units unspecified, likely µg/mL] . This value represents moderate aqueous solubility, characteristic of a compound with a high degree of halogenation (two bromines and a trifluoromethyl group) and a lipophilic core (cLogP ~4.28) [1]. While no direct head-to-head comparison is available, this moderate solubility profile is a key selection criterion for in vitro and in vivo studies, distinguishing it from more hydrophilic quinoline analogs that may have different absorption or distribution characteristics.

Physicochemical Properties Drug-likeness Formulation Development

Synthetic Accessibility & Procurement

Unlike more common monobromo-quinolines (e.g., 4-Bromo-7-trifluoromethylquinoline, CAS 89446-67-3) which are often available as catalog items from multiple vendors, 3,4-Dibromo-7-trifluoromethylquinoline (CAS 1203579-32-1) is explicitly listed by a major chemical supplier as available only on a custom synthesis basis with a minimum order quantity of 10g . This contrasts with other vendors offering smaller quantities (e.g., 1g) of the compound with a stated purity of ≥95% or 97% . This procurement profile indicates that the compound is a specialized, less commoditized intermediate, necessitating careful supply chain planning for research projects.

Custom Synthesis Procurement Chemical Synthesis

3,4-Dibromo-7-trifluoromethylquinoline Application Scenarios


Regioselective Double Suzuki Couplings

Researchers aiming to construct highly substituted, non-symmetrical quinoline derivatives can leverage the established regioselectivity of the 3,4-dibromoquinoline core in sequential cross-coupling reactions [1]. The data indicates that the C4 position is more reactive than C3, allowing for stepwise diversification. This specific pattern is directly supported by studies demonstrating useful levels of regioselectivity for 3,4-dibromoquinoline compared to other isomers like 5,7-dibromoquinoline [1].

BRD3 Bromodomain Fragment Probe

Given the low micromolar affinity (IC50 = 50.1 µM) for the BD2 bromodomain of BRD3, a derivative of this compound is well-suited as a weak-binding probe or a starting fragment for structure-activity relationship (SAR) studies in epigenetic drug discovery [2]. This contrasts with its unsuitability as a potent lead compound, a distinction that is crucial for selecting the appropriate tool for target validation or competitive binding assays.

TRH Receptor Subtype Selectivity Tool

The demonstrated 50-fold selectivity of a 3,4-dibromo-7-trifluoromethylquinoline derivative for activating TRH-R2 (EC50=50 nM) over TRH-R1 (EC50=2540 nM) positions this chemotype as a valuable starting point for developing subtype-selective TRH receptor modulators [3]. This quantitative functional selectivity is a key differentiator for scientists studying the divergent physiological roles of these GPCR subtypes in endocrine and neurological research [3].

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